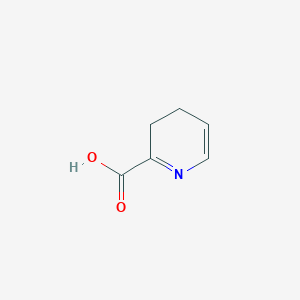
Dihydropicolinic acid
Description
Properties
CAS No. |
139549-65-8 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3,4-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h2,4H,1,3H2,(H,8,9) |
InChI Key |
FIZUQXLGABRGSR-UHFFFAOYSA-N |
SMILES |
C1CC(=NC=C1)C(=O)O |
Canonical SMILES |
C1CC(=NC=C1)C(=O)O |
Other CAS No. |
139549-65-8 |
Synonyms |
3,4-dihydropicolinic acid dihydropicolinic acid |
Origin of Product |
United States |
Q & A
Q. Methodological Focus
- Isotopic labeling : Use -pyruvate in pulse-chase experiments coupled with LC-MS to trace carbon incorporation into this compound and DPA .
- Gene expression profiling : Apply RNA-seq or qRT-PCR to correlate dapA (DHDPS gene) transcription with sporulation-stage-specific metabolites .
- Fluorescence microscopy : Engineer reporter strains with GFP-tagged DHDPS to visualize spatial localization during sporulation .
How can researchers design robust controls for studies on this compound’s role in spore heat resistance?
Q. Experimental Design Focus
- Knockout strains : Compare wild-type B. subtilis with dapA deletion mutants in heat survival assays (e.g., 80°C for 10 minutes) .
- Chemical complementation : Exogenously add this compound to knockout cultures and quantify spore viability via colony-forming unit (CFU) counts .
- Negative controls : Include non-sporulating bacteria (e.g., E. coli) to confirm species-specific effects .
What statistical methods are recommended for analyzing this compound synthase kinetics?
Q. Data Analysis Focus
- Non-linear regression : Fit Michaelis-Menten curves using tools like GraphPad Prism to derive Km and Vmax .
- Error propagation : Calculate confidence intervals for kinetic parameters via bootstrapping .
- Multivariate analysis : Apply ANOVA to assess the impact of pH, temperature, or inhibitors on enzyme activity .
How can researchers investigate this compound’s interaction with metal ions in spore cores?
Q. Advanced Mechanistic Focus
- Chelation assays : Use ITC (isothermal titration calorimetry) to measure binding affinities between this compound and Ca/Mn .
- Synchrotron spectroscopy : Perform XANES/EXAFS to characterize metal coordination states in spore cores .
- Molecular dynamics (MD) : Simulate ion-dihydropicolinic acid interactions using force fields like AMBER .
What criteria should guide the selection of bacterial strains for comparative studies on this compound biosynthesis?
Q. Experimental Design Focus
- Phylogenetic diversity : Include Gram-positive (e.g., Bacillus) and Gram-negative (e.g., Yersinia) species to assess pathway conservation .
- Sporulation efficiency : Prioritize strains with well-characterized sporulation timelines (e.g., B. subtilis 168) .
- Genetic tractability : Use strains with established CRISPR/Cas9 systems for targeted gene editing .
How can conflicting data on this compound’s antifungal activity be critically evaluated?
Q. Data Contradiction Analysis
- Dose-response studies : Re-test activity across a concentration gradient (0.1–10 mM) against fungal pathogens (e.g., Candida albicans) .
- Matrix interference : Assess whether growth media components (e.g., iron) mask antifungal effects via chelation .
- Systematic reviews : Apply Cochrane criteria to evaluate study bias and heterogeneity in existing literature .
What methodologies are recommended for quantifying this compound in complex biological matrices?
Q. Analytical Chemistry Focus
- HPLC-UV : Use a C18 column with isocratic elution (0.1% formic acid) and detect at 210 nm .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for high sensitivity, targeting m/z transitions specific to this compound .
- Sample preparation : Clarify extracts via centrifugation (10,000 × g, 10 min) and filter through 0.22-µm membranes .
How can researchers formulate a PICOT-style question for studying this compound’s role in spore dormancy?
Research Question Framework
- Population (P) : Bacillus subtilis spores.
- Intervention (I) : Genetic knockout of dapA.
- Comparison (C) : Wild-type spores.
- Outcome (O) : Spore heat resistance (CFU post-treatment).
- Time (T) : 24-hour sporulation phase.
Example PICOT : In Bacillus subtilis spores (P), how does dapA knockout (I) compared to wild-type (C) affect heat resistance (O) during a 24-hour sporulation cycle (T)? .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


